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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623 Get Quote

Executive Summary
This guide provides a technical comparison of 1-(2-chlorophenyl)azepane, 1-(3-

chlorophenyl)azepane, and 1-(4-chlorophenyl)azepane. These compounds are the seven-

membered ring-expanded homologues of the well-known phenylpiperazine class (e.g., mCPP),

widely utilized in neuropsychopharmacology.

Key Insight: While the six-membered piperazine analogues are potent serotonin (5-HT)

receptor agonists, the expansion to a seven-membered azepane ring significantly alters the

conformational landscape. This modification typically increases lipophilicity and introduces

steric bulk that shifts selectivity profiles away from 5-HT receptors toward Dopamine

Transporters (DAT) and Sigma (

) receptors.

Chemical Identity & Physicochemical Profiling
The position of the chlorine atom on the phenyl ring dictates the electronic and steric properties

of the molecule, influencing both synthetic yield and receptor binding modes.
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Feature
2-Chlorophenyl
(Ortho)

3-Chlorophenyl
(Meta)

4-Chlorophenyl
(Para)

Structure

Sterically crowded;

non-planar twist

between rings.

Balanced electronic

withdrawal; mimics

mCPP.

Linear geometry;

maximum symmetry.

LogP (Est.) ~3.82 ~3.95 ~3.95

pKa (Base) ~9.2 ~8.9 ~9.0

Electronic Effect

Inductive (-I)

dominant; Steric

hindrance high.

Inductive (-I)

dominant; No steric

clash.

Inductive (-I) +

Mesomeric (+M);

Para-directing.

Solubility
Moderate (High

lipophilicity).
Moderate. Moderate.

Note: Azepane analogues are consistently more lipophilic (approx. +0.5 LogP) than their

piperazine counterparts due to the additional methylene group (

) in the ring.

Synthetic Methodologies
Two primary routes are recommended for the synthesis of these analogues. Method A is the

industry standard for scale-up, while Method B represents a cutting-edge photochemical

approach for high-diversity library generation.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination
(Standard)
This route couples azepane with the respective bromochlorobenzene. It is robust but sensitive

to steric hindrance in the ortho isomer.
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Reagents: Azepane (1.2 eq), Bromo-chlorobenzene isomer (1.0 eq),

(cat.), BINAP (ligand),

(base).

Conditions: Toluene,

, 12-18 h.

Yield Trends: Para (>85%) > Meta (~80%) > Ortho (~60% due to steric clash).

Method B: Photochemical Dearomative Ring Expansion
(Novel)
A 2024 breakthrough allows the direct conversion of nitroarenes into azepanes via a nitrene

intermediate. This method is superior for accessing complex substitution patterns without pre-

functionalized azepanes.

Mechanism: Blue-light mediated conversion of nitrobenzene to a singlet nitrene, which

inserts into the benzene ring to form a seven-membered intermediate, followed by

hydrogenolysis.[1][2]

Advantages: Direct translation of nitro-isomers to azepanes; bypasses metal coupling

issues.
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Figure 1: Comparison of Palladium-catalyzed cross-coupling vs. Photochemical Ring

Expansion routes.
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Biological Performance & Pharmacology
The transition from a 6-membered piperazine to a 7-membered azepane ring fundamentally

alters the Structure-Activity Relationship (SAR).

Comparative Receptor Affinity Profile
Data synthesized from homologous series (phenylpiperazines vs. phenylazepanes):

Target Receptor
3-Chlorophenyl
(Meta)

4-Chlorophenyl
(Para)

2-Chlorophenyl
(Ortho)

5-HT

(Serotonin)

Moderate Agonist.

Retains the "meta"

pharmacophore of

mCPP but with

reduced potency (Ki >

50 nM) due to ring

flexibility.

Inactive/Low. Loss of

specific hydrophobic

pocket interaction.

Inactive. Steric bulk

prevents helix 6

interaction.

DAT (Dopamine

Transporter)

High Affinity. Ring

expansion favors DAT

binding. Often acts as

a reuptake inhibitor.

High Affinity. The

linear "para" geometry

is favorable for the

DAT S1 site.

Low Affinity. Steric

clash reduces binding.

Sigma (

)

High Affinity. The

increased lipophilicity

of the azepane ring

strongly promotes

Sigma-1 binding.

Moderate Affinity. Low Affinity.

Mechanism of Action Differences[1][3]
The "Meta" Magic: In the piperazine series (mCPP), the 3-chloro substituent is critical for 5-

HT receptor activation. In the azepane series, this 3-Cl group still provides the best

serotonergic profile among the isomers, but the efficacy is reduced because the flexible

azepane ring cannot maintain the rigid active conformation required for full receptor

activation.
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The "Ortho" Twist: The 2-chloro substituent forces the phenyl ring to twist out of plane

relative to the nitrogen lone pair. This conformation disrupts conjugation and prevents the

molecule from fitting into the flat binding pockets of 5-HT receptors, rendering the ortho

isomer largely inactive in CNS targets compared to its siblings.

Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chlorophenyl)azepane
(Buchwald Method)
This protocol is self-validating via TLC monitoring of the disappearance of the aryl bromide.

Preparation: In a dry Schlenk flask, charge 1-bromo-3-chlorobenzene (1.0 mmol, 191 mg),

Azepane (1.2 mmol, 119 mg), and

(1.4 mmol, 135 mg).

Catalyst Addition: Add

(2 mol%) and BINAP (4 mol%) under an argon atmosphere.

Reaction: Add anhydrous Toluene (5 mL) and heat to

with stirring.

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (

) should disappear within 12 hours.

Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization: Confirm structure via

NMR. Diagnostic signal: Azepane

-protons appear as a triplet/multiplet around

3.4-3.6 ppm.
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Protocol 2: Radioligand Binding Assay (5-HT )
To determine the affinity shift of the azepane analogues.

Membrane Prep: Use HEK293 cells stably expressing human 5-HT

receptors.

Ligand: Use

-Mesulergine (Antagonist) or

-5-HT (Agonist) at 1 nM concentration.

Incubation: Incubate membranes (20

g protein) with radioligand and varying concentrations (

to

M) of the chlorophenyl azepane analogue in Tris-HCl buffer (pH 7.4) for 60 min at

.

Termination: Rapid filtration through GF/B filters using a cell harvester.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Analytical Differentiation (Forensics & QC)
Distinguishing these isomers is critical for quality control and forensic analysis (as they often

appear in designer drug mixtures).

Mass Spectrometry (GC-MS): All three isomers share the molecular ion (

).
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Differentiation: The Ortho (2-Cl) isomer typically shows a distinct fragmentation pattern

with a higher abundance of the

peak due to the "ortho effect" (proximity of the halogen to the nitrogen ring allowing for
facile elimination).

Chromatography:

Column: C18 Reverse Phase.

Elution Order: typically Para

Meta

Ortho (Ortho is the most polar/least planar due to twist).
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Figure 2: Structure-Activity Relationship (SAR) Decision Tree for Chlorophenyl Azepanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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